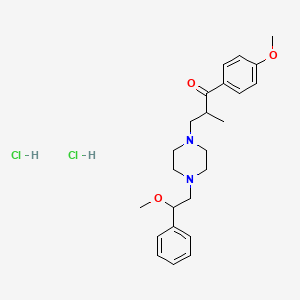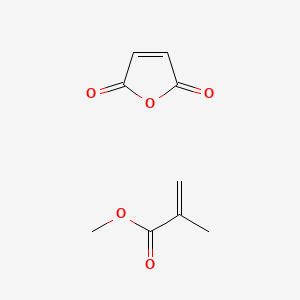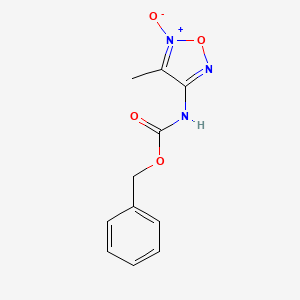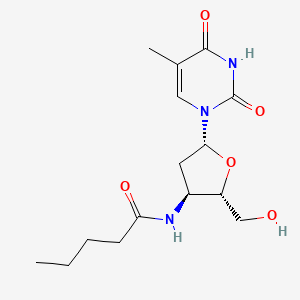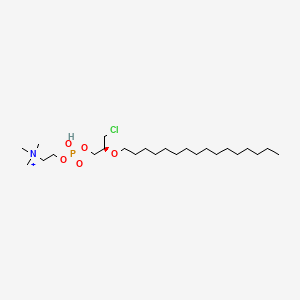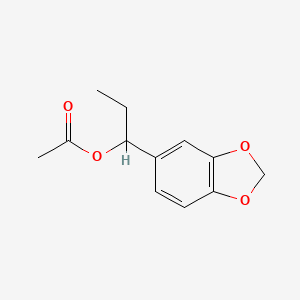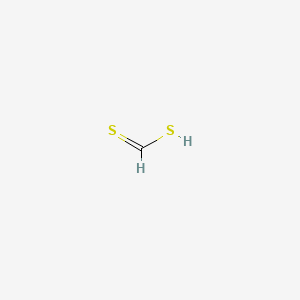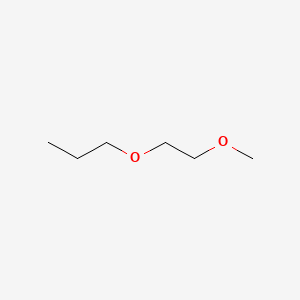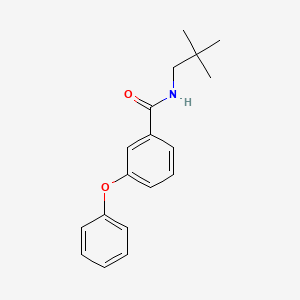
N-(2,2-dimethylpropyl)-3-phenoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-dimethylpropyl)-3-phenoxybenzamide is an organic compound characterized by its unique structure, which includes a phenoxybenzamide moiety attached to a 2,2-dimethylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethylpropyl)-3-phenoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-phenoxybenzoic acid and 2,2-dimethylpropylamine.
Activation of Carboxylic Acid: The carboxylic acid group of 3-phenoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation Reaction: The activated carboxylic acid reacts with 2,2-dimethylpropylamine to form the amide bond, resulting in this compound. This reaction is typically carried out in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under mild conditions.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Optimization: Employing more efficient catalysts or alternative coupling reagents to reduce costs and improve reaction rates.
Purification Techniques: Implementing advanced purification methods such as recrystallization or chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2-dimethylpropyl)-3-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under strong oxidative conditions, potentially forming quinone derivatives.
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
N-(2,2-dimethylpropyl)-3-phenoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2,2-dimethylpropyl)-3-phenoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their catalytic activity.
Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,2-dimethylpropyl)-3-methoxybenzamide: Similar structure but with a methoxy group instead of a phenoxy group.
N-(2,2-dimethylpropyl)-4-phenoxybenzamide: Similar structure but with the phenoxy group at the para position.
N-(2,2-dimethylpropyl)-3-phenylbenzamide: Similar structure but with a phenyl group instead of a phenoxy group.
Uniqueness
N-(2,2-dimethylpropyl)-3-phenoxybenzamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the phenoxy group can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
98992-37-1 |
|---|---|
Fórmula molecular |
C18H21NO2 |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
N-(2,2-dimethylpropyl)-3-phenoxybenzamide |
InChI |
InChI=1S/C18H21NO2/c1-18(2,3)13-19-17(20)14-8-7-11-16(12-14)21-15-9-5-4-6-10-15/h4-12H,13H2,1-3H3,(H,19,20) |
Clave InChI |
CLLLKFCNSWBAQW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CNC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12793609.png)
